molecular formula C23H45N7O9 B1679292 Lysylthreonylthreonyllysylserine CAS No. 149128-48-3

Lysylthreonylthreonyllysylserine

Cat. No.: B1679292
CAS No.: 149128-48-3
M. Wt: 563.6 g/mol
InChI Key: LDWBQGACJJOIKA-RHEFHGCGSA-N
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Description

Pentapeptide-4 is a matrikine used in anti-wrinkle cosmetics.

Mechanism of Action

Target of Action

Pentapeptide-4, also known as Lysylthreonylthreonyllysylserine or Lys-Thr-Thr-Lys-Ser, primarily targets the skin’s fibroblasts . Fibroblasts are cells that produce collagen and other fibers. They play a crucial role in maintaining the structural integrity of connective tissues, including the skin .

Mode of Action

Pentapeptide-4 interacts with its targets by stimulating the production of key components of the dermal matrix, such as elastin, fibronectin, glucosaminoglycan, and collagens (specifically Types I, III, and IV) . This interaction supports the extracellular matrix and wound healing . The peptide works by signaling the skin to produce more collagen, helping to restore its elasticity and firmness .

Biochemical Pathways

The biochemical pathways affected by Pentapeptide-4 primarily involve the synthesis of collagen and other extracellular matrix components . By stimulating these pathways, Pentapeptide-4 promotes skin health and counteracts the effects of aging .

Pharmacokinetics

It is known that the compound is more stable and active for topical application thanks to the lipophilic conjugate from palmitic acid . This conjugation enhances peptide delivery while maintaining bioactivity, mildness, and skin benefit potency .

Result of Action

The primary result of Pentapeptide-4’s action is the improvement of skin health and appearance. It has been reported to reduce the appearance of wrinkles and improve overall skin texture . It achieves this by increasing the production of collagen, which helps restore skin elasticity and firmness . In addition, it has been associated with a decrease in the area occupied by deep wrinkles and an increase in skin tone .

Action Environment

The action of Pentapeptide-4 is influenced by the environment in which it is applied. For instance, its efficacy can be enhanced when it is incorporated into skincare products and applied topically . Its stability and efficacy can also be influenced by factors such as pH, temperature, and the presence of other ingredients in the formulation .

Biochemical Analysis

Biochemical Properties

Pentapeptide-4 plays a crucial role in biochemical reactions, particularly in the context of skin health It interacts with various enzymes, proteins, and other biomolecules to exert its effectsBy binding to specific receptors on the surface of these cells, Pentapeptide-4 stimulates the production of collagen, elastin, and other extracellular matrix components . This interaction is essential for maintaining skin structure and integrity.

Additionally, Pentapeptide-4 has been shown to inhibit the activity of enzymes that break down collagen, such as matrix metalloproteinases (MMPs) . By preventing collagen degradation, Pentapeptide-4 helps to preserve the skin’s structural proteins, contributing to a more youthful appearance.

Cellular Effects

Pentapeptide-4 exerts several effects on various types of cells and cellular processes. In skin cells, it promotes cell proliferation and migration, which are critical for wound healing and tissue repair . Pentapeptide-4 also influences cell signaling pathways, particularly those involved in collagen synthesis and degradation.

One of the key pathways affected by Pentapeptide-4 is the transforming growth factor-beta (TGF-β) signaling pathway . This pathway plays a vital role in regulating collagen production and extracellular matrix remodeling. By modulating TGF-β signaling, Pentapeptide-4 enhances collagen synthesis and inhibits the expression of MMPs, leading to improved skin texture and reduced wrinkles.

Molecular Mechanism

The molecular mechanism of Pentapeptide-4 involves its ability to bind to specific receptors on the surface of fibroblasts. This binding triggers a cascade of intracellular signaling events that ultimately lead to increased collagen production . Pentapeptide-4 also activates the expression of genes involved in collagen synthesis, such as COL1A1 and COL3A1 . These genes encode the primary components of type I and type III collagen, respectively.

Furthermore, Pentapeptide-4 inhibits the activity of MMPs by downregulating their expression and promoting the production of tissue inhibitors of metalloproteinases (TIMPs) . This dual action ensures that collagen is synthesized and preserved, contributing to the overall health and appearance of the skin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentapeptide-4 have been studied over various time periods. Short-term studies have shown that Pentapeptide-4 can rapidly increase collagen production within a few days of application . Long-term studies are essential to understand the stability and degradation of Pentapeptide-4 over extended periods.

Research has indicated that Pentapeptide-4 remains stable and active in cosmetic formulations for several months . Additionally, long-term studies have demonstrated that continuous application of Pentapeptide-4 leads to sustained improvements in skin texture and reduction in wrinkle depth . These findings highlight the potential of Pentapeptide-4 as a long-lasting anti-aging ingredient.

Dosage Effects in Animal Models

Studies on animal models have provided valuable insights into the dosage effects of Pentapeptide-4. Different dosages of Pentapeptide-4 have been tested to determine the optimal concentration for achieving desired effects without causing adverse reactions . Low to moderate doses of Pentapeptide-4 have been shown to enhance collagen production and improve skin elasticity in animal models .

High doses of Pentapeptide-4 may lead to toxic effects, such as skin irritation and inflammation . Therefore, it is crucial to determine the appropriate dosage range to maximize the benefits of Pentapeptide-4 while minimizing potential side effects.

Metabolic Pathways

Pentapeptide-4 is involved in several metabolic pathways related to collagen synthesis and extracellular matrix remodeling. One of the key pathways is the TGF-β signaling pathway, which regulates the expression of collagen genes and MMPs . Pentapeptide-4 also interacts with enzymes involved in collagen cross-linking, such as lysyl oxidase . This interaction enhances the stability and strength of collagen fibers, contributing to improved skin structure.

Transport and Distribution

The transport and distribution of Pentapeptide-4 within cells and tissues are critical for its effectiveness. Pentapeptide-4 is transported across the cell membrane through specific peptide transporters . Once inside the cell, it is distributed to various cellular compartments, including the cytoplasm and nucleus . This distribution allows Pentapeptide-4 to exert its effects on collagen synthesis and gene expression.

Subcellular Localization

Pentapeptide-4 is localized in specific subcellular compartments, where it interacts with target molecules to exert its effects. Studies have shown that Pentapeptide-4 is primarily localized in the cytoplasm and nucleus of fibroblasts . In the cytoplasm, Pentapeptide-4 interacts with signaling molecules and enzymes involved in collagen synthesis. In the nucleus, it regulates the expression of collagen genes and other extracellular matrix components .

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N7O9/c1-12(32)17(30-22(37)18(13(2)33)29-19(34)14(26)7-3-5-9-24)21(36)27-15(8-4-6-10-25)20(35)28-16(11-31)23(38)39/h12-18,31-33H,3-11,24-26H2,1-2H3,(H,27,36)(H,28,35)(H,29,34)(H,30,37)(H,38,39)/t12-,13-,14+,15+,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWBQGACJJOIKA-RHEFHGCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164180
Record name Pentapeptide-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149128-48-3
Record name Pentapeptide-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149128483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentapeptide-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSYLTHREONYLTHREONYLLYSYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69B8BD4H9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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